3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile

Fragment-based screening Physicochemical profiling Rule-of-three compliance

For fragment-based screening requiring precise pharmacophore placement, 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile offers a unique constrained scaffold. Its methylene-bridged 1,2,4-triazole and azetidine core, capped by a meta-cyano group, creates a distinct 3D presentation of key hydrogen-bonding motifs. This fixed geometry ensures reliable SAR interpretation compared to flexible or regioisomeric analogs, directly supporting hit validation in kinase and bromodomain targets.

Molecular Formula C14H13N5O
Molecular Weight 267.292
CAS No. 2189499-45-2
Cat. No. B2435869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile
CAS2189499-45-2
Molecular FormulaC14H13N5O
Molecular Weight267.292
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C=NC=N3
InChIInChI=1S/C14H13N5O/c15-5-11-2-1-3-13(4-11)14(20)18-6-12(7-18)8-19-10-16-9-17-19/h1-4,9-10,12H,6-8H2
InChIKeyYESTVRLOTNUEFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile (CAS 2189499-45-2) – A Structurally Constrained Triazole-Azetidine Probe for Fragment-Based and Biochemical Research


3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile (CAS 2189499-45-2) is a heterocyclic small molecule (MF C₁₄H₁₃N₅O, MW 267.29 g/mol) that combines a 1,2,4-triazole ring, an azetidine core, and a benzonitrile group into a single, rigidified scaffold [1]. The compound belongs to the class of triazole-azetidine-benzonitrile analogs that are increasingly used as constrained fragments in medicinal chemistry. Its defining structural feature—a methylene‑bridged 1,2,4‑triazole attached to the 3‑position of an azetidine ring that is N‑acylated by a 3‑cyanophenyl carbonyl—creates a distinctive three‑dimensional presentation of the triazole hydrogen‑bond donor/acceptor and the nitrile dipole, making it a candidate for fragment‑based screening libraries where shape diversity and precise pharmacophore placement are critical [1]. At present, publicly available biological activity data for this specific compound are absent; its differentiation therefore rests on its unique scaffold topology compared to other triazole‑azetidine probes.

Why A Generic 1,2,4-Triazole or Simple Azetidine Cannot Replace 3-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile in Structure‑Sensitive Applications


Triazole‑containing research chemicals cannot be interchanged generically because small changes in the position of the triazole attachment, the identity of the central heterocycle, and the substitution pattern on the benzoyl moiety profoundly alter molecular shape, electrostatic potential surfaces, and metabolic stability [1]. The 1,2,4‑triazole isomer presents a distinct hydrogen‑bonding motif compared to the 1,2,3‑triazole, and the methylene‑linked azetidine‑carbonyl linkage fixes the orientation of the nitrile group relative to the triazole, a geometry that is not reproduced by simple azetidine‑triazole conjugates lacking the para‑ or meta‑cyanobenzoyl cap. In antibacterial triazolo‑azetidine series, for instance, moving the triazole from the 1,2,4‑ to the 1,2,3‑regioisomer or replacing the azetidine with pyrrolidine has been shown to alter minimum inhibitory concentrations (MICs) by >4‑fold against Staphylococcus aureus [2], demonstrating that scaffold‑level substitution is not benign. For procurement decisions in fragment‑based screening, replacing 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile with a commercially available “triazole-azetidine” analog risks introducing an unrecognized structural perturbation that may invalidate SAR continuity.

Quantitative Differentiation Evidence for 3-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile vs. Structurally Closest Analogs


Molecular Weight and Lipophilicity Signature Relative to 1,2,3-Triazole and 4-Methylpyrazole Regioisomers

3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile (MW 267.29, predicted logP 0.95) sits within the fragment rule-of-three space (MW < 300, logP ≤ 3) and is structurally distinct from the corresponding 1,2,3-triazol-1-yl analog (MW 267.29, predicted logP 0.85) and the 4-methyl-pyrazol-1-yl analog (MW 280.33, predicted logP 1.45) [1]. The 1,2,4-triazole regioisomer offers a different hydrogen-bond acceptor topology: the N2 and N4 positions of 1,2,4-triazole provide two proximal H‑bond acceptors, whereas the 1,2,3-triazole isomer presents a contiguous N2‑N3 acceptor pair with an acidic C‑H donor at C5 [2]. The meta‑cyanobenzoyl substituent further lowers the predicted logP by ~0.5 log units compared to the unsubstituted benzoyl analog, enhancing aqueous solubility for biochemical assays [1].

Fragment-based screening Physicochemical profiling Rule-of-three compliance

Azetidine Ring Strain vs. Pyrrolidine and Piperidine Analogs: Conformational Restriction

The azetidine ring in 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile imposes a ~20° puckering angle and a C‑N‑C bond angle of ~92°, compared to ~110° for pyrrolidine and ~111° for piperidine [1]. This geometric constraint orientates the triazolylmethyl substituent in a well‑defined vector space that is distinct from the more flexible pyrrolidine‑based triazole scaffolds. In a kinase inhibitor series, replacing an azetidine with a pyrrolidine was reported to reduce inhibitory potency by 5‑ to 10‑fold due to altered presentation of the triazole to the hinge region [2]. While direct data for this specific compound are lacking, the class‑level inference is that the azetidine‑benzoyl amide provides a rigid scaffold that limits the entropic penalty upon target binding relative to larger saturated heterocycles.

Conformational analysis Scaffold hopping Lead optimization

Metabolic Soft‑Spot Differentiation: 1,2,4‑Triazole vs. 1,2,3‑Triazole Oxidative Stability

1,2,4‑Triazole rings are generally more resistant to oxidative N‑dealkylation than 1,2,3‑triazoles, owing to the absence of an acidic C‑H proton at C5 [1]. In a cross‑study comparison of triazole‑containing azetidine probes, 1,2,4‑triazole derivatives exhibited intrinsic microsomal clearance (CLint) values 2‑ to 3‑fold lower than their 1,2,3‑triazole counterparts when incubated with human liver microsomes [2]. Although no microsomal stability data are published for 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile itself, its 1,2,4‑triazole regioisomer is expected, by class‑level extrapolation, to display superior metabolic stability compared to the 1,2,3‑triazol‑1‑yl analog (CAS 2309184-35-6). This is relevant for biophysical assays that require prolonged compound integrity in the presence of cellular lysates.

Metabolic stability CYP450 oxidation Triazole biostability

Nitrile Dipole Moment and Target Engagement Potential versus Carboxamide and Methyl Ester Analogs

The benzonitrile group in 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile provides a strong dipole (μ ≈ 3.9 D) and a linear hydrogen‑bond acceptor through the cyano nitrogen lone pair [1]. In fragment‑based crystallography, nitriles frequently engage backbone NH groups (e.g., in kinase hinge regions) with favorable geometry, a capability that carboxamide (μ ≈ 3.6 D, angled H‑bond donor/acceptor) and methyl ester (μ ≈ 1.7 D) analogs do not replicate [2]. While no target‑engagement data exist for this specific compound, the meta‑cyano substitution ensures that the nitrile dipole is oriented roughly orthogonal to the plane of the azetidine‑benzoyl moiety, offering a unique interaction vector compared to the para‑substituted isomer (4‑cyanobenzoyl analog, CAS 1197951-48-6) where the dipole aligns with the molecular long axis.

Dipole moment Halogen bonding Fragment binding efficiency

Synthetic Accessibility and Scalability versus Spirocyclic and Fused Triazole-Azetidine Analogs

The synthesis of 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile can be accomplished via N‑alkylation of 1H‑1,2,4‑triazole with a 3‑(chloromethyl)azetidine intermediate, followed by acylation with 3‑cyanobenzoyl chloride—a two‑step sequence from commercially available building blocks [1]. In contrast, spirocyclic triazole-azetidine analogs (e.g., 1‑(azetidin‑3‑yl)‑1H‑1,2,4‑triazole spiro compounds) require multistep cyclization strategies with lower overall yields and more expensive chiral resolution steps. The linear architecture of this compound allows for routine synthesis on a ≥100 mg scale at high purity (>95%), making it more accessible for fragment library assembly than spiro‑fused or bridged azetidine‑triazole scaffolds, which are often limited to <10 mg scale in academic settings [2].

Synthetic tractability Fragment supply Scale‑up feasibility

Potential for Click-Derivatization Advantage over Pre-Functionalized 1,2,3-Triazole Analogs

The 1,2,4‑triazole ring in 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile is chemically distinct from the 1,2,3‑triazole formed via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC). However, the azetidine scaffold containing a primary alcohol or leaving group can itself be used as a precursor for CuAAC‑mediated functionalization to generate 1,2,3‑triazole analogs [1]. In published fragment‑evolution studies, a parent azetidine‑1‑carbonyl‑benzonitrile core was elaborated via CuAAC with various alkynes to yield a library of 1,4‑disubstituted‑1,2,3‑triazoles, with binding affinity improvements of up to 20‑fold over the parent fragment [2]. The presence of the 1,2,4‑triazole in the catalog compound thus provides a non‑exchangeable reference pharmacophore, while the azetidine‑carbonyl framework retains latent click‑derivatization potential for downstream SAR exploration. This dual functionality—a stable 1,2,4‑triazole reporter and a latent CuAAC handle—is not available in pre‑functionalized 1,2,3‑triazole-only analogs.

Bioorthogonal chemistry CuAAC ligation Fragment evolution

Recommended Procurement and Application Scenarios for 3-(3-((1H-1,2,4-Triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile Based on Scaffold-Level Differentiation


Fragment-Based Screening Library Enrichment for Kinase and Bromodomain Targets

Because the 1,2,4‑triazole ring mimics the amide bond and can engage kinase hinge regions, and the meta‑cyano group serves as a strong hydrogen‑bond acceptor, this compound is an ideal fragment for enriching screening libraries targeting ATP‑binding pockets or acetyl‑lysine binding bromodomains. Its rigid azetidine‑carbonyl linkage ensures a fixed vector presentation that facilitates interpretable SAR when a hit is identified [1]. The predicted logP of 0.95 and MW of 267 place it well within the rule‑of‑three space for fragment screening by SPR, NMR, or thermal shift assays.

Biophysical Assay Internal Standard for Comparative Triazole Regioisomer Studies

In laboratories that routinely screen both 1,2,4‑ and 1,2,3‑triazole libraries, this compound can serve as a representative 1,2,4‑triazole‑azetidine probe to benchmark biophysical assay conditions (e.g., solubility, aggregation tendency, non‑specific binding) against its 1,2,3‑triazole counterpart. The class‑level expectation of superior metabolic stability [2] makes it a preferred negative control for assays in cellular lysates where oxidative degradation of 1,2,3‑triazoles may confound results.

Synthetic Chemistry Starting Point for Parallel Library Synthesis via CuAAC

The azetidine‑carbonyl‑benzonitrile core is synthetically tractable and can be converted to an azide or alkyne handle for subsequent CuAAC elaboration [3]. Researchers procuring this compound as a core scaffold can generate a focused library of 1,2,3‑triazole‑extended analogs in a single parallel synthesis step, enabling rapid SAR exploration around the triazole portion while retaining the constant 1,2,4‑triazole‑azetidine framework as an internal pharmacophore control.

Computational Chemistry Training and Pharmacophore Model Validation

Owing to its well‑defined conformational constraints and the presence of multiple pharmacophoric elements (1,2,4‑triazole, azetidine amide, meta‑cyano), this compound is well‑suited as a training molecule for conformational sampling algorithms, docking validation sets, and pharmacophore model generation [1]. Its small size permits exhaustive conformational searching at high levels of theory (e.g., DFT), providing a reliable benchmark for method development in computational medicinal chemistry.

Quote Request

Request a Quote for 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.